![molecular formula C9H19N B13435273 [1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
[1-(Propan-2-yl)cyclopentyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Propan-2-yl)cyclopentyl]methanamine: is a versatile small molecule scaffold with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . It is also known by its IUPAC name (1-isopropylcyclopentyl)methanamine . This compound is used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Propan-2-yl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Amine oxides or nitro compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Propan-2-yl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new pharmaceuticals targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of [1-(Propan-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cyclopentylmethanamine: Similar structure but lacks the isopropyl group.
Isopropylamine: Contains the isopropyl group but lacks the cyclopentyl ring.
Cyclohexylmethanamine: Similar to cyclopentylmethanamine but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: The uniqueness of [1-(Propan-2-yl)cyclopentyl]methanamine lies in its combination of the cyclopentyl ring and the isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
(1-propan-2-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
PLLVOCSEFVPHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


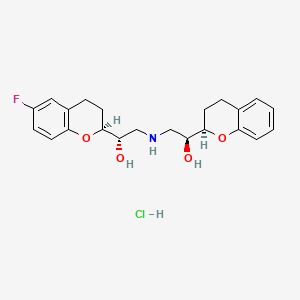
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
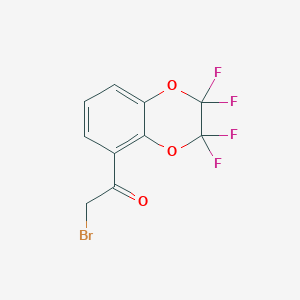
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
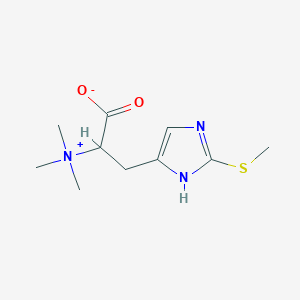
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)



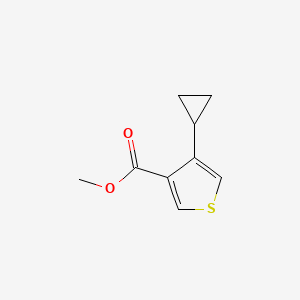
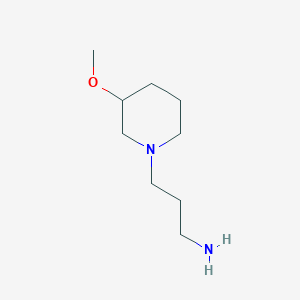
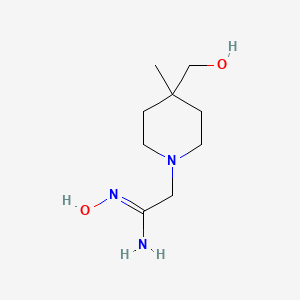
![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
